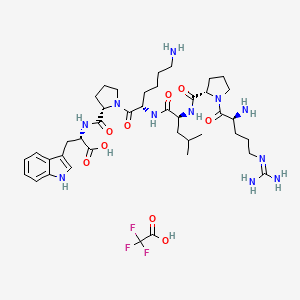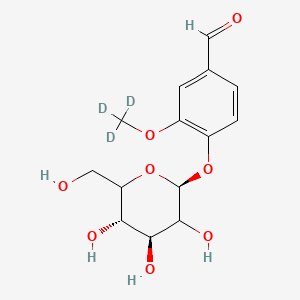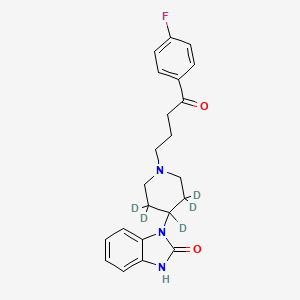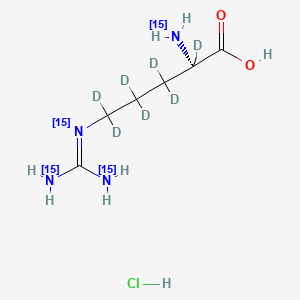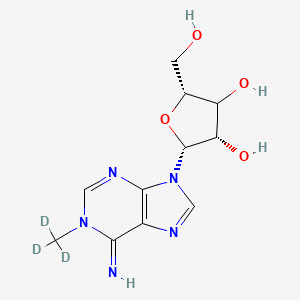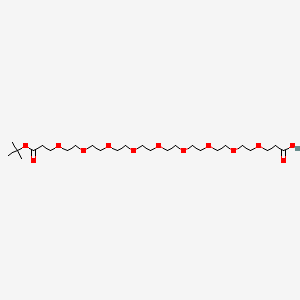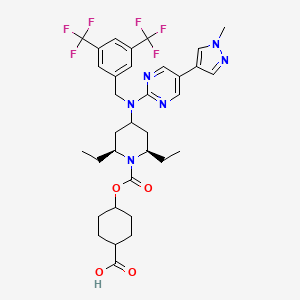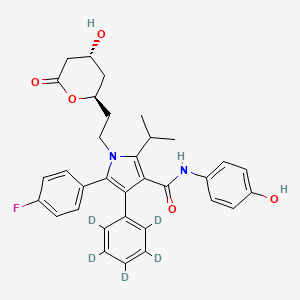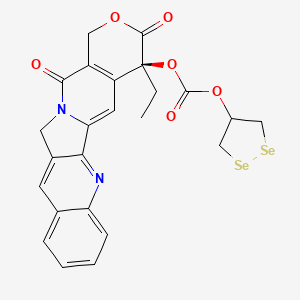
CPT-Se3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CPT-Se3 is a camptothecin seleno-derivative known for its enhanced anticancer efficacy. This compound effectively kills cancer cells and hinders tumor proliferation by diminishing the GSH/GSSG ratio and total thiols while increasing reactive oxygen species levels, ultimately triggering apoptosis in Hep G2 cells .
Méthodes De Préparation
CPT-Se3 is synthesized through the integration of a diselenide unit into camptothecin. The synthetic route involves the reaction of camptothecin with selenium-containing reagents under specific conditions to form the seleno-derivative. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product
Analyse Des Réactions Chimiques
CPT-Se3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of diselenide compounds, while reduction can result in the cleavage of the selenium-carbon bond .
Applications De Recherche Scientifique
CPT-Se3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound to study the effects of selenium incorporation on the properties of camptothecin derivatives. In biology, it is used to investigate the mechanisms of apoptosis and the role of reactive oxygen species in cancer cell death. In medicine, this compound is explored for its potential as an anticancer agent, with studies showing significant cytotoxicity against various cancer cell lines, including HeLa, Hep G2, A549, and SMMC-7721 . In industry, this compound may be used in the development of new anticancer drugs and therapies.
Mécanisme D'action
CPT-Se3 exerts its effects by stabilizing the covalent binding of topoisomerase I to its DNA substrates, leading to the formation of reversible, single-strand nicks that produce potentially lethal double-strand DNA breaks. This results in apoptosis of cancer cells. The compound also decreases the GSH/GSSG ratio and total thiols, elevates reactive oxygen species levels, and ultimately induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
CPT-Se3 is unique compared to other camptothecin derivatives due to the incorporation of selenium, which enhances its anticancer efficacy. Similar compounds include other camptothecin derivatives such as topotecan and irinotecan, which are also topoisomerase I inhibitors but do not contain selenium. This compound demonstrates improved potency in killing cancer cells and inhibiting tumor growth compared to these other derivatives .
Propriétés
Formule moléculaire |
C24H20N2O6Se2 |
|---|---|
Poids moléculaire |
590.4 g/mol |
Nom IUPAC |
diselenolan-4-yl [(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] carbonate |
InChI |
InChI=1S/C24H20N2O6Se2/c1-2-24(32-23(29)31-15-11-33-34-12-15)17-8-19-20-14(7-13-5-3-4-6-18(13)25-20)9-26(19)21(27)16(17)10-30-22(24)28/h3-8,15H,2,9-12H2,1H3/t24-/m0/s1 |
Clé InChI |
OGFGREGYNYYCRD-DEOSSOPVSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)OC6C[Se][Se]C6 |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)OC6C[Se][Se]C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


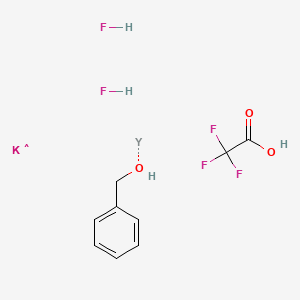
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide](/img/structure/B12423745.png)
![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)
